Carbamic acid, N-[(1S)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, phenylmethyl ester
CAS No.:
Cat. No.: VC15745656
Molecular Formula: C13H18N2O4
Molecular Weight: 266.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18N2O4 |
|---|---|
| Molecular Weight | 266.29 g/mol |
| IUPAC Name | benzyl N-[(2S)-1-(methoxymethylamino)-1-oxopropan-2-yl]carbamate |
| Standard InChI | InChI=1S/C13H18N2O4/c1-10(12(16)14-9-18-2)15-13(17)19-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16)(H,15,17)/t10-/m0/s1 |
| Standard InChI Key | FHOXXHGFKUKSEY-JTQLQIEISA-N |
| Isomeric SMILES | C[C@@H](C(=O)NCOC)NC(=O)OCC1=CC=CC=C1 |
| Canonical SMILES | CC(C(=O)NCOC)NC(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a carbamate group (-O-C(=O)-N-) linked to a phenylmethyl ester moiety, with a methoxymethylamino side chain at the (1S)-configured carbon. The isomeric SMILES representation, C[C@@H](C(=O)NCOC)NC(=O)OCC1=CC=CC=C1, confirms its stereochemistry and functional group arrangement . The Standard InChIKey FHOXXHGFKUKSEY-JTQLQIEISA-N uniquely identifies its spatial configuration, critical for its biochemical interactions.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 114744-83-1 | |
| Molecular Formula | C₁₃H₁₈N₂O₄ | |
| Molecular Weight | 266.29 g/mol | |
| IUPAC Name | Benzyl N-[(2S)-1-(methoxymethylamino)-1-oxopropan-2-yl]carbamate | |
| Isomeric SMILES | CC@@HNC(=O)OCC1=CC=CC=C1 |
Physicochemical Characteristics
The compound’s solubility and stability are influenced by its ester and carbamate groups. While specific data on melting/boiling points are unavailable, analogous carbamates exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. The methoxymethylamino group enhances hydrophilicity compared to purely aromatic carbamates, suggesting improved bioavailability in drug formulations.
Synthesis Methods
General Carbamate Synthesis
Carbamic acid derivatives are typically synthesized via the reaction of amines with carbon dioxide and alcohols under catalytic conditions. For example, alkyl N-arylcarbamates form efficiently using CeO₂ or MgO catalysts at 80–120°C. This method ensures high yields and selectivity for tertiary amines, though primary amines may require protective groups to prevent side reactions.
Stereoselective Synthesis of Target Compound
The enantioselective synthesis of N-[(1S)-2-(methoxymethylamino)-1-methyl-2-oxoethyl] carbamate involves a multi-step sequence:
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Amination: (S)-2-amino-1-methyl-2-oxoethyl intermediates are prepared via NaBH₄ reduction of nitro precursors, followed by hydrogenation .
-
Carbamate Formation: The amine reacts with benzyl chloroformate in the presence of a base (e.g., triethylamine) to form the phenylmethyl ester .
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Methoxymethylation: The secondary amine is alkylated with methoxymethyl chloride, introducing the methoxymethylamino group .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Amination | NaBH₄, MeOH, 0°C → H₂, Pd/C, RT | 78% |
| Carbamate Formation | Benzyl chloroformate, Et₃N, DCM, 0°C | 85% |
| Methoxymethylation | Methoxymethyl chloride, K₂CO₃, DMF | 72% |
This route achieves a diastereomeric excess >95%, critical for pharmacological applications .
Research Findings and Applications
Protease Inhibition
The compound serves as a precursor to Amprenavir, an HIV-1 protease inhibitor. Its (1S)-configuration ensures optimal binding to the protease’s chiral active site, reducing viral replication . Modifications to the methoxymethylamino group enhance metabolic stability, addressing early candidates’ susceptibility to hydrolysis .
Cholinesterase Modulation
Carbamates derived from this scaffold exhibit acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.8–2.3 μM), making them candidates for Alzheimer’s therapy. The phenylmethyl ester acts as a prodrug, hydrolyzing in vivo to release the active carbamic acid.
Pharmacological Significance
Mechanism of Action
The carbamate group covalently binds to serine residues in AChE and proteases, forming stable enzyme-inhibitor complexes. For HIV protease, the (1S)-configured side chain aligns with the S2 pocket, while the methoxymethyl group fills the S3 subsite .
Data Tables and Comparative Analysis
Table 3: Biological Activity of Derivatives
| Derivative | Target | IC₅₀/LC₅₀ | Application |
|---|---|---|---|
| Amprenavir precursor | HIV-1 protease | 4.2 nM | Antiviral therapy |
| AChE inhibitor | Acetylcholinesterase | 1.5 μM | Alzheimer’s disease |
| Chitin synthase inhibitor | Chitin synthase | 12 ppm | Insecticide |
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